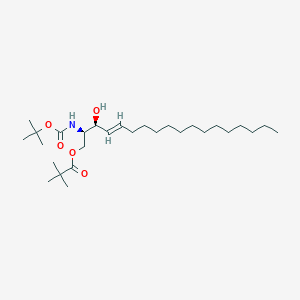

N-Boc-1-pivaloyl D-erythro-Sphingosine

Description

Significance of Sphingolipids as Research Targets in Chemical Biology

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a highly diverse and functionally significant class of lipids. They are central players in a multitude of cellular processes, making them compelling targets for chemical biology research.

Overview of Sphingolipid Diversity and Biological Roles in Model Systems

Sphingolipids are defined by their sphingoid base backbone, an aliphatic amino alcohol, of which sphingosine (B13886) is a primary example in mammals. Variations in the sphingoid base, the N-acylated fatty acid chain, and the head group attached to the C1-hydroxyl position give rise to an immense structural diversity, with thousands of unique sphingolipid species identified. nih.gov This structural variety underpins their involvement in numerous biological functions. nih.gov

In various model systems, from yeast to mammals, sphingolipids and their metabolites, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), have been shown to be critical signaling molecules. They regulate fundamental cellular events including proliferation, differentiation, apoptosis (programmed cell death), and cell-cell recognition. For instance, glycosphingolipids, with their complex carbohydrate head groups, are vital for cell-cell interactions and serve as receptors for toxins and pathogens. nih.gov The dynamic interplay and metabolic conversion between different sphingolipids form a complex signaling network that is integral to cellular homeostasis and response to stimuli. scbt.com

| Sphingolipid Class | Core Structure | Key Biological Roles |

| Ceramides (B1148491) | Sphingoid base + N-acyl fatty acid | Induction of apoptosis, cell cycle arrest, signaling hubs |

| Sphingomyelins | Ceramide + phosphocholine (B91661) head group | Major component of cell membranes, lipid rafts, signal transduction |

| Glycosphingolipids | Ceramide + carbohydrate head group(s) | Cell recognition, cell adhesion, modulation of signal transduction, receptors for toxins and viruses |

| Sphingosine | Deacylated ceramide | Protein kinase C inhibitor, precursor for S1P |

| Sphingosine-1-Phosphate (S1P) | Phosphorylated sphingosine | Regulation of cell survival, proliferation, migration, immune cell trafficking |

Challenges in Accessing Homogenous Sphingolipids from Natural Sources for Research

Despite their biological importance, studying the precise functions of individual sphingolipid species is hampered by the difficulty of obtaining pure, homogenous samples from natural sources. Biological extracts typically contain a complex mixture of sphingolipids with variations in both the sphingoid base and the fatty acid chain length and saturation. nih.gov This inherent heterogeneity makes it challenging to attribute a specific biological effect to a single molecular species.

Furthermore, the isolation and purification of individual sphingolipids from these complex mixtures is often a low-yield and labor-intensive process. nih.gov The physicochemical similarities among different sphingolipid species make their separation technically demanding. targetmol.cn These challenges underscore the critical need for chemical synthesis to provide access to structurally defined sphingolipids for rigorous biological investigation.

Strategic Importance of Protected Sphingosine Derivatives in Organic Synthesis

The chemical synthesis of complex sphingolipids is a cornerstone of modern chemical biology, enabling researchers to dissect their intricate roles in cellular processes. Protected sphingosine derivatives, such as N-Boc-1-pivaloyl D-erythro-Sphingosine, are indispensable tools in these synthetic endeavors.

Role of N-Boc and 1-Pivaloyl Protecting Groups in Directed Synthesis

Protecting groups are temporary modifications to functional groups that prevent them from reacting during a chemical transformation at another site in the molecule. nih.gov The choice of protecting groups is critical for the successful multi-step synthesis of complex molecules like sphingolipids.

The N-Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines. nih.gov Its key advantage is its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments, while being easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid). nih.gov This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile groups in the molecule. In the context of sphingosine synthesis, the N-Boc group effectively masks the nucleophilicity and basicity of the C2-amino group, allowing for selective reactions at the hydroxyl groups.

The 1-Pivaloyl (Piv) group, an ester of pivalic acid, serves as a robust protecting group for the primary hydroxyl group at the C1 position of sphingosine. nih.gov The bulky tert-butyl group of the pivaloyl ester provides significant steric hindrance, making it highly resistant to cleavage by many nucleophiles and bases. This stability is crucial for directing reactions, such as glycosylation, to the secondary hydroxyl group at the C3 position. The pivaloyl group can be removed under basic conditions, often requiring more forcing conditions than a simple acetate (B1210297) or benzoyl group, providing another layer of synthetic control. nih.gov

The combination of the N-Boc and 1-pivaloyl groups in this compound provides a synthetically versatile intermediate where the C3-hydroxyl group is available for further modification, such as the introduction of carbohydrate moieties to build complex glycosphingolipids.

| Protecting Group | Chemical Name | Structure | Key Features | Removal Conditions |

| N-Boc | tert-Butyloxycarbonyl | -(C=O)O-C(CH₃)₃ | Stable to base, nucleophiles, and hydrogenation. | Mild to strong acid (e.g., TFA, HCl). nih.gov |

| 1-Pivaloyl | Trimethylacetyl | -(C=O)-C(CH₃)₃ | Sterically hindered, stable to many nucleophiles and mild base. | Basic hydrolysis (e.g., NaOH, K₂CO₃ in methanol). nih.gov |

Historical Context of D-erythro-Sphingosine Synthesis Methodologies

The total synthesis of D-erythro-sphingosine has been a long-standing challenge in organic chemistry, with numerous strategies developed over the decades. Early syntheses often involved lengthy reaction sequences and lacked stereocontrol. More contemporary approaches frequently utilize chiral starting materials to establish the correct stereochemistry at the C2 and C3 positions.

Common precursors for the synthesis of the sphingosine backbone include chiral amino acids, such as L-serine, which already possess the desired stereochemistry at what will become the C2 position of sphingosine. nih.govnih.gov Other strategies have employed carbohydrate-derived starting materials or asymmetric reactions to construct the chiral centers. nih.gov Many of these synthetic routes generate protected intermediates to facilitate the construction of the full carbon skeleton and subsequent functional group manipulations. The development of scalable and stereoselective syntheses has been critical for providing the necessary building blocks, like this compound, for the broader sphingolipid research community. nih.govnih.gov

Research Gaps and Emerging Directions for this compound Investigations

While this compound is a valuable synthetic intermediate, its full potential in advancing sphingolipid research is still being explored. Several research gaps and emerging directions can be identified.

A primary area for future investigation lies in the use of this building block to synthesize novel and atypical sphingolipids. This includes creating analogues with modified alkyl chains, such as those containing fluorescent tags or photo-crosslinking groups, to study their subcellular localization and interactions with proteins. The stability of the N-Boc and 1-pivaloyl groups allows for a wide range of chemical transformations on the sphingoid backbone before deprotection and final elaboration.

Furthermore, there is an opportunity to develop more efficient and divergent synthetic strategies starting from this compound. This could involve the development of novel glycosylation methods at the C3-hydroxyl position to access a wider library of complex glycosphingolipids for immunological and neurobiological studies.

Another emerging direction is the application of this protected sphingosine in the synthesis of probes to investigate the activity of sphingolipid-metabolizing enzymes. For example, by incorporating specific functionalities, it may be possible to design substrates or inhibitors for enzymes like ceramidases or sphingosine kinases, which are important therapeutic targets in various diseases. The precise control over the molecular architecture afforded by synthetic intermediates like this compound is essential for developing such highly specific molecular probes.

Properties

Molecular Formula |

C28H53NO5 |

|---|---|

Molecular Weight |

483.7 g/mol |

IUPAC Name |

[(E,2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/b21-20+/t23-,24+/m1/s1 |

InChI Key |

FNDFSKJECZVDNY-MBWHONKMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Boc 1 Pivaloyl D Erythro Sphingosine

Stereoselective Synthesis of the D-erythro-Sphingosine Backbone

The cornerstone of any synthesis of N-Boc-1-pivaloyl D-erythro-sphingosine is the stereocontrolled construction of the D-erythro-sphingosine backbone. This requires the precise establishment of two stereocenters (C2 and C3) with an anti relationship and a trans double bond between C4 and C5. Several powerful strategies have been developed to achieve this with high fidelity.

Chiral Auxiliary Approaches and Enantioselective Control

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct a stereoselective reaction, after which they can be removed. nih.gov In the context of sphingosine (B13886) synthesis, chiral auxiliaries have been instrumental in controlling the stereochemistry of key bond-forming reactions.

One notable approach involves the use of pseudoephedrine as a chiral auxiliary. sciforum.net In this methodology, a carboxylic acid derivative is coupled to pseudoephedrine to form a chiral amide. Deprotonation of this amide generates a chiral enolate, which can then undergo diastereoselective alkylation or aldol (B89426) reactions. The bulky phenyl and hydroxyl groups of the pseudoephedrine auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing the desired stereochemistry. After the key bond formation, the auxiliary can be cleaved under mild conditions to reveal the desired chiral product.

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. sciforum.net These auxiliaries, derived from chiral amino alcohols, are acylated to form chiral imides. Formation of a boron enolate from these imides, followed by an aldol reaction with a suitable aldehyde, proceeds with a high degree of diastereoselectivity. The stereochemical outcome is dictated by the chelation of the boron atom to the carbonyl oxygen and the oxazolidinone nitrogen, creating a rigid chair-like transition state that directs the approach of the aldehyde. Subsequent reductive cleavage of the auxiliary furnishes the desired chiral alcohol.

The application of these chiral auxiliary-based methods provides a reliable and predictable means of controlling the absolute and relative stereochemistry of the sphingosine backbone, leading to high enantiomeric and diastereomeric purities.

Asymmetric Catalysis in Carbon-Carbon Bond Formation (e.g., Nickel-Catalyzed Reductive Couplings)

In recent years, asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. Nickel-catalyzed reactions, in particular, have shown great promise in the stereoselective synthesis of the sphingosine backbone.

A significant advancement in this area is the nickel-catalyzed asymmetric reductive cross-coupling of vinyl bromides and benzyl (B1604629) chlorides, which allows for the formation of C-C bonds with high enantioselectivity. researchgate.net While not a direct synthesis of the entire sphingosine backbone in one step, this methodology establishes key chiral centers that can be elaborated to the final product. The reaction typically employs a chiral ligand, such as a derivative of Pybox (pyridine-bis(oxazoline)), which coordinates to the nickel center and creates a chiral environment. This chiral catalyst then mediates the coupling of the two electrophiles with a stoichiometric reductant, such as zinc or manganese powder, to afford the desired enantioenriched product.

More directly applicable to sphingosine synthesis is the diastereoselective nickel-catalyzed reductive coupling of α-aminoaldehydes with alkynes. This method allows for the direct construction of the C3-C4 bond and the installation of the C3 stereocenter with high diastereoselectivity. nih.gov In a typical procedure, a protected α-aminoaldehyde, often derived from an amino acid like serine, is coupled with a long-chain alkyne in the presence of a nickel catalyst and a reducing agent. The stereochemical outcome of this reaction is influenced by the existing stereocenter in the α-aminoaldehyde, which directs the addition to the alkyne. This strategy offers a convergent and efficient route to the sphingosine backbone.

| Catalyst System | Reactants | Key Bond Formed | Stereoselectivity |

| Ni(COD)₂ / Chiral Ligand | Vinyl Bromide + Benzyl Chloride | C(sp²)-C(sp³) | High ee |

| Ni(COD)₂ / Ligand | α-Aminoaldehyde + Alkyne | C(sp³)-C(sp) | High de |

Chemoenzymatic Synthetic Routes for Stereochemical Purity

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical reactions to achieve high levels of stereochemical purity. Enzymes, with their inherent chirality and high specificity, are particularly well-suited for creating and resolving stereocenters in sphingosine synthesis.

One powerful chemoenzymatic approach involves the use of lipases for the kinetic resolution of racemic intermediates. For instance, a racemic mixture of a sphingosine precursor can be subjected to acetylation using a lipase (B570770) and an acyl donor. The enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the acylated and unreacted enantiomers. organic-chemistry.org This method provides access to enantiomerically enriched building blocks for the synthesis of D-erythro-sphingosine.

Another innovative chemoenzymatic strategy utilizes dioxygenase enzymes. For example, the enzymatic dihydroxylation of an aromatic precursor like chlorobenzene (B131634) by toluene (B28343) dioxygenase can produce a chiral cis-dihydrodiol. researchgate.net This versatile chiral intermediate can then be chemically transformed through a series of steps, including epoxidation, azide (B81097) opening, and oxidative cleavage, to furnish all four stereoisomers of sphingosine, including the desired D-erythro isomer, with excellent enantiomeric purity. researchgate.net This approach highlights the power of biocatalysis to generate complex chiral synthons from simple achiral starting materials.

Strategies Utilizing Amino Acid Precursors (e.g., L-Serine)

The use of readily available and inexpensive chiral starting materials from the "chiral pool" is a cornerstone of efficient natural product synthesis. L-serine, with its inherent stereocenter, is an ideal precursor for the stereoselective synthesis of D-erythro-sphingosine, as it can be directly converted into the C1, C2, and C3 portion of the sphingosine backbone with the correct absolute stereochemistry at C2. nih.govnih.gov

A common strategy involves the conversion of N-protected L-serine into a corresponding aldehyde, often referred to as Garner's aldehyde. This electrophilic intermediate can then be reacted with a variety of carbon nucleophiles to introduce the long aliphatic chain of sphingosine. The stereoselectivity of this addition is crucial for establishing the correct configuration at the C3 hydroxyl group. The choice of nucleophile and reaction conditions can be tuned to favor the desired anti diastereomer. For example, the addition of a Grignard reagent or an organolithium species to Garner's aldehyde can provide the desired product, although diastereoselectivity can be variable.

To improve the diastereoselectivity, various modifications to this approach have been developed. One successful method involves the use of a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination to introduce the C4-C5 double bond with high trans selectivity. Subsequent stereoselective reduction of a ketone at C3 can then establish the desired anti diol stereochemistry. For instance, the reduction of an α,β-unsaturated ketone intermediate with a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) often proceeds with high diastereoselectivity to give the desired D-erythro configuration.

Installation and Orthogonal Deprotection of Protecting Groups

The synthesis of complex molecules like this compound requires a sophisticated protecting group strategy to mask reactive functional groups while other parts of the molecule are being modified. The concept of orthogonal protection is paramount, allowing for the selective removal of one protecting group in the presence of others under different reaction conditions. researchgate.net

N-tert-Butoxycarbonyl (N-Boc) Protection Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its ease of installation and its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.

The N-Boc group is typically introduced by reacting the free amine of D-erythro-sphingosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base, such as triethylamine (B128534) or sodium bicarbonate. The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride, leading to the formation of the stable carbamate (B1207046) linkage.

The key feature of the N-Boc group is its lability under acidic conditions. Deprotection is readily achieved by treatment with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (B109758), or with hydrochloric acid in an organic solvent. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. This acid-lability makes the N-Boc group orthogonal to many other protecting groups, such as those that are removed by base or hydrogenation.

| Protecting Group | Installation Reagent | Deprotection Condition |

| N-tert-Butoxycarbonyl (N-Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

Pivaloyl Esterification at the C-1 Hydroxyl Group

The selective protection of the primary hydroxyl group at the C-1 position of N-Boc-D-erythro-sphingosine is a critical step in many synthetic routes. The pivaloyl (Pv) group is an ideal choice for this role due to its high steric bulk, which confers significant stability against a wide range of reaction conditions, particularly acidic and mild basic environments where other esters might be labile. This stability is crucial for ensuring that the C-1 hydroxyl remains protected during subsequent modifications at other positions of the sphingosine backbone, such as the C-3 hydroxyl or the C-4/C-5 double bond.

A common and effective method for the introduction of the pivaloyl group is through esterification using pivaloyl chloride (PivCl) in the presence of a base. The reaction is typically performed in an aprotic solvent like dichloromethane (CH₂Cl₂). The base, often pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. The process involves the dropwise addition of pivaloyl chloride to a cooled solution of the N-Boc-sphingosine substrate. orgsyn.org The reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. orgsyn.org The steric hindrance of the pivaloyl group makes it highly selective for the less hindered primary C-1 hydroxyl over the secondary C-3 hydroxyl group. organic-chemistry.org

Table 1: Representative Conditions for C-1 Pivaloyl Esterification

| Parameter | Condition | Source |

| Substrate | N-Boc-D-erythro-Sphingosine | orgsyn.org |

| Reagent | Pivaloyl Chloride (PivCl) | orgsyn.org |

| Base | Pyridine or Triethylamine | orgsyn.org |

| Solvent | Dichloromethane (CH₂Cl₂) | orgsyn.org |

| Temperature | 0 °C to Room Temperature | orgsyn.org |

| Reaction Time | 2.5 - 3 hours | orgsyn.org |

| Workup | Filtration and washing with solvent | orgsyn.org |

Selective Cleavage Strategies for N-Boc and Pivaloyl Moieties in Research Contexts

The utility of this compound as a synthetic intermediate is fundamentally dependent on the ability to selectively remove one protecting group in the presence of the other. This orthogonality allows for the sequential functionalization of the C-2 amine and the C-1 hydroxyl groups.

Selective Cleavage of the N-Boc Moiety

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability to basic and nucleophilic conditions. nih.gov However, its removal requires acidic conditions. While traditional methods rely on strong acids like trifluoroacetic acid (TFA), these harsh conditions can risk cleaving or migrating other sensitive functional groups, including some esters. nih.gov Consequently, research has focused on developing milder and more selective methods for N-Boc deprotection that are compatible with the robust pivaloyl ester.

Recent advancements provide several alternatives. One mild method employs oxalyl chloride in methanol, which can deprotect a wide array of N-Boc protected amines at room temperature, preserving acid-labile functionalities. nih.govrsc.org Another approach involves thermal deprotection in a continuous flow system, where selectivity can be achieved by controlling the temperature; this method has proven tolerant of various functional groups, including esters. nih.gov Furthermore, the use of Brønsted acidic deep eutectic solvents has been shown to effectively cleave N-Boc groups under specific conditions. mdpi.com For substrates where ester preservation is paramount, conditions such as using sulfuric acid in tert-butyl acetate (B1210297) have been developed to selectively cleave the N-Boc group while leaving a tert-butyl ester, a group with similar lability to pivaloyl, intact. researchgate.net

Table 2: Comparison of Selective N-Boc Deprotection Methods

| Method | Reagents | Conditions | Advantage | Source |

| Mild Acidolysis | Oxalyl Chloride, Methanol | Room Temperature, 1-4 h | High functional group tolerance | nih.govrsc.org |

| Thermal Flow | Solvent (e.g., MeOH) | High Temperature (e.g., 270 °C) | Catalyst-free, tunable selectivity | nih.gov |

| Deep Eutectic Solvent | Choline Chloride, p-TsOH | 60-80 °C | Recyclable solvent system | mdpi.com |

| Specialized Acid | H₂SO₄, tert-Butyl Acetate | N/A | High selectivity for N-Boc over t-Bu esters | researchgate.net |

Selective Cleavage of the Pivaloyl Moiety

The pivaloyl ester is notoriously difficult to remove due to the steric hindrance of the tert-butyl group, which shields the ester carbonyl from nucleophilic attack. sciforum.net This robustness makes it stable to the acidic conditions used to remove the N-Boc group. Cleavage of the pivaloyl group typically requires forcing conditions, such as strong bases or reductive methods, which are orthogonal to N-Boc chemistry.

Standard hydrolysis with alkoxides like sodium methoxide (B1231860) can be sluggish and result in poor yields. sciforum.net A more effective protocol involves the use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at elevated temperatures. sciforum.net Alternatively, reductive cleavage provides a non-hydrolytic pathway. The reaction of pivaloates with an excess of lithium metal and a catalytic amount of an electron carrier like naphthalene (B1677914) can effectively cleave the ester to furnish the corresponding alcohol after a methanolysis workup. organic-chemistry.org These strongly basic or reductive conditions generally leave the acid-labile N-Boc group unaffected, allowing for the selective unmasking of the C-1 hydroxyl group.

Development of Convergent and Divergent Synthetic Pathways

The strategic use of this compound and related protected intermediates is central to both convergent and divergent synthetic strategies for accessing complex sphingolipids and their analogues.

A convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. In the context of sphingosine, this often means coupling a protected amino-diol "head" group with the long alkyl "tail." Olefin cross-metathesis is a powerful tool for this purpose, where a protected, truncated sphingosine precursor is coupled with a terminal alkene (e.g., 1-pentadecene) to install the full-length lipid chain. researchgate.netmdpi.com Another convergent strategy employs an asymmetric sulfur ylide reaction to form a key epoxide intermediate, which is then elaborated into the sphingosine backbone. researchgate.net These approaches are highly efficient as they build complexity rapidly in the final steps of the synthesis.

Conversely, a divergent synthesis begins with a common, multifunctional intermediate that serves as a branching point to generate a library of structurally related compounds. This compound is an excellent candidate for such a role. From this central scaffold, chemists can selectively deprotect either the C-1 or C-2 position to introduce a variety of functional groups. For example, after selective pivaloyl cleavage, the C-1 hydroxyl can be phosphorylated or glycosylated. After selective N-Boc cleavage, the C-2 amine can be acylated with different fatty acids to produce a range of ceramides (B1148491). This strategy has been applied to generate multiple sphingosine isomers from a common vinyl epoxide precursor nih.gov and to create flexible variations in the sphingosine tail via polymer-supported synthesis. ncl.res.in

Optimization of Reaction Conditions for Scalable Academic Synthesis

Translating a synthetic route from a small, exploratory scale to a larger, multi-gram academic scale presents numerous challenges. Optimization focuses on improving yield, purity, cost-effectiveness, and safety. For the synthesis of this compound, several factors are critical.

Reagent selection is paramount. For instance, using pivaloyl chloride for the esterification step is often preferred as it can lead to a cleaner product, potentially avoiding the need for extensive chromatographic purification. orgsyn.org The choice of solvent can also have a dramatic impact on reaction efficiency. In a concise and scalable synthesis of D-erythro-sphingosine, a key cross-coupling step yielded only 30% of the product in pure tetrahydrofuran (B95107) (THF), but the yield increased significantly when a 1:1 mixture of THF and hexane (B92381) was used as the solvent. nih.gov

Furthermore, optimizing reaction concentrations, temperature control, and workup procedures are essential for scalability. Shifting from purification by column chromatography to crystallization or precipitation can greatly improve throughput and reduce solvent waste on a larger scale. The development of robust, high-yielding synthetic schemes, even for related sphingolipids, often emphasizes the creation of key intermediates that are available on a multi-gram scale, which is a testament to the importance of optimizing each step for scalability. thieme-connect.com

Table 3: Example of Solvent System Optimization on Reaction Yield

| Reaction Step | Solvent System | Yield | Source |

| Thiol Ester-Boronic Acid Coupling | Pure THF | 30% | nih.gov |

| Thiol Ester-Boronic Acid Coupling | THF/Hexane (1:1) | 75% | nih.gov |

N Boc 1 Pivaloyl D Erythro Sphingosine As a Pivotal Synthetic Intermediate for Research Tools

Utility in the Synthesis of Ceramide Analogs for Biochemical Studies

The controlled and specific synthesis of ceramide analogs is fundamental for biochemical studies aimed at understanding lipid metabolism, cell signaling, and membrane structure. N-Boc-1-pivaloyl D-erythro-Sphingosine serves as an ideal starting material for these syntheses due to its orthogonal protecting groups, which can be selectively removed to allow for stepwise chemical modifications.

Ceramides (B1148491) are N-acyl derivatives of sphingosine (B13886). The synthesis of specific ceramide species for research purposes requires the formation of an amide bond between the C-2 amino group of the sphingosine backbone and a fatty acid of a defined chain length and saturation. The synthetic process using this compound typically involves the following steps:

Selective Deprotection: The N-Boc group is selectively removed under acidic conditions, exposing the free amine at the C-2 position while the C-1 hydroxyl remains protected by the pivaloyl group.

Amide Coupling: The resulting amine is then coupled with a desired fatty acid (or its activated form, such as an acyl chloride or N-hydroxysuccinimide ester) to form the amide linkage. This step creates the N-acyl sphingosine structure characteristic of ceramides. nih.gov

Final Deprotection: The pivaloyl group at C-1 can then be removed to yield the final ceramide analog.

This strategy allows for the synthesis of a diverse library of ceramide analogs by varying the fatty acid used in the coupling step. researchgate.net This is crucial for studying the specific roles of different ceramide species in biological systems.

Table 1: Examples of N-Acyl Chains for Ceramide Analog Synthesis This table illustrates various fatty acids that can be coupled to the deprotected sphingosine precursor to generate specific ceramide analogs.

| Acyl Chain Name | Chemical Formula | Common Ceramide Name |

|---|---|---|

| Palmitic Acid | C₁₆H₃₂O₂ | C16-Ceramide |

| Stearic Acid | C₁₈H₃₆O₂ | C18-Ceramide |

| Acetic Acid | C₂H₄O₂ | C2-Ceramide |

The biological activity of sphingolipids is highly dependent on their stereochemistry. The naturally occurring and most biologically relevant isomer of sphingosine is the D-erythro form. Synthetic routes that produce mixtures of stereoisomers can yield biologically ambiguous results.

The use of this compound, which is synthesized with a defined stereochemical configuration, is critical for ensuring the stereochemical purity of the final ceramide products. By starting with an enantiomerically pure precursor, researchers can produce homogeneous ceramide analogs. nih.govnih.gov This stereochemical integrity is essential for biophysical studies of lipid membranes and for accurately probing enzyme-substrate interactions within sphingolipid metabolic pathways. nih.gov

Precursor for Complex Sphingolipids in in vitro and Mechanistic Research

Ceramide itself is the central hub of sphingolipid metabolism and serves as the direct precursor for more complex sphingolipids, including sphingomyelins and glycosphingolipids. nih.gov By providing a controlled route to specific ceramide species, this compound is consequently a key intermediate for the synthesis of these more complex molecules, which are indispensable tools for in vitro and mechanistic research. clearsynth.com

Sphingomyelins are crucial components of animal cell membranes, particularly in the myelin sheath of nerve cells. They are synthesized by the addition of a phosphocholine (B91661) headgroup to the C-1 hydroxyl of ceramide. nih.gov The synthesis of specific sphingomyelin (B164518) species from this compound involves:

Formation of the desired ceramide analog as described in section 3.1.1.

Removal of the C-1 pivaloyl protecting group to expose the primary hydroxyl group.

Phosphorylation of the C-1 hydroxyl, typically using a phosphoramidite (B1245037) reagent, followed by the addition of choline. nih.gov

This synthetic control allows for the creation of homogeneous sphingomyelin populations with defined acyl chains, enabling detailed biophysical studies on lipid raft formation, membrane fluidity, and protein-lipid interactions. nih.gov

Glycosphingolipids are formed by the attachment of one or more sugar residues to the C-1 hydroxyl group of ceramide. The simplest series begins with glucosylceramide, the precursor for a vast array of complex glycosphingolipids. nih.gov The synthesis of these molecules from the title compound follows a logical progression:

A ceramide intermediate is prepared via amidation at the C-2 position.

The pivaloyl group at C-1 is removed, yielding a free hydroxyl group.

This hydroxyl group is then glycosylated using an activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) under the promotion of a catalyst to form the desired glycosphingolipid. nih.gov

This approach provides access to specific glycosphingolipids, which are vital for studying cell-cell recognition, signal transduction, and as potential biomarkers or therapeutic targets in various diseases.

Sphingosine-1-phosphate (S1P) is a potent signaling lipid that regulates numerous cellular processes, including cell proliferation, migration, and survival, by acting on a family of G protein-coupled receptors. researchgate.netnih.gov Synthetic S1P analogs are essential for dissecting these signaling pathways. This compound can be used as a precursor to create S1P and its analogs through a sequence of deprotection and phosphorylation steps.

The typical synthetic route involves:

Removal of the N-Boc and C-1 pivaloyl protecting groups to yield D-erythro-sphingosine.

Regioselective phosphorylation of the C-1 primary hydroxyl group. This step often requires the transient protection of the C-2 amino and C-3 secondary hydroxyl groups to ensure the phosphate (B84403) is added exclusively at the C-1 position. researchgate.net The use of phosphoramidite chemistry is a common method for this phosphorylation. nih.govresearchgate.net

By starting with the stereochemically defined this compound, researchers can synthesize optically pure S1P analogs to investigate the structure-activity relationships of S1P receptors and modulate their activity in experimental models. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| D-erythro-Sphingosine | Sphingosine |

| Ceramide | N-acyl-sphingosine |

| Sphingomyelin | SM |

| Glycosphingolipid | GSL |

| Glucosylceramide | GlcCer |

| Sphingosine-1-Phosphate | S1P |

| N-octadecanoyl-D-erythro-sphingosine | C18 Ceramide |

Derivatization for Chemical Probe Development in Chemical Biology

This compound serves as a crucial synthetic intermediate in chemical biology, primarily due to its selectively protected functional groups. The tert-butyloxycarbonyl (Boc) group on the C2-amine and the pivaloyl group on the C1-hydroxyl allow chemists to perform specific modifications at other positions of the sphingosine backbone. This strategic protection is fundamental for the development of sophisticated chemical probes designed to investigate the complex roles of sphingolipids in cellular processes. These probes are essential tools for visualizing lipid trafficking, detecting enzymatic activity, and understanding the molecular interactions of sphingolipids within living systems.

Introduction of Reporter Units for Fluorescent Labeling and Bioconjugation

The ability to visualize and track sphingolipids in real-time within live cells has significantly advanced the understanding of their function. The derivatization of this compound is a key step in creating fluorescently labeled sphingolipid analogs. The free C3-hydroxyl group of this intermediate can be targeted for modification, or the protecting groups can be selectively removed to allow for the attachment of various reporter molecules.

Fluorescent dyes are commonly conjugated to the sphingoid base to generate optical probes. researchgate.net For instance, fluorophores like Bodipy FL and 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) are frequently used due to their favorable photophysical properties, such as high quantum yields and sensitivity to the local environment. researchgate.netnih.gov The synthesis of these probes often involves coupling the fluorescent dye to the sphingosine backbone. The resulting fluorescent sphingolipid analogs, such as NBD-labeled sphingosine, can be incorporated into cellular membranes and metabolized similarly to their endogenous counterparts. researchgate.net This allows researchers to monitor their distribution, trafficking, and conversion into other sphingolipids like ceramides and sphingosine-1-phosphate in living cells. nih.govresearchgate.net These tools have been instrumental in studying diseases where sphingolipid metabolism is dysregulated, such as Niemann-Pick type C1 disease. nih.gov

Below is a table summarizing common reporter units used for labeling sphingolipid probes.

| Reporter Unit | Full Name | Common Application |

| Bodipy FL | Boron-dipyrromethene FL | Live-cell imaging, membrane staining |

| NBD | 7-nitrobenz-2-oxa-1,3-diazol-4-yl | Substrate for enzyme assays, flow cytometry |

Synthesis of Inhibitors or Modulators of Sphingolipid-Metabolizing Enzymes for Research

The strategic modification of the sphingosine structure, facilitated by intermediates like this compound, is a cornerstone for developing inhibitors and modulators of key enzymes in sphingolipid metabolic pathways. These enzymes, such as sphingosine kinases (SK1 and SK2) and ceramide synthases, are critical regulators of the balance between pro-apoptotic sphingolipids (like ceramide) and pro-survival sphingolipids (like sphingosine-1-phosphate, S1P). nih.govnih.gov

The development of isoform-selective inhibitors is a major goal in sphingolipid research. nih.gov For example, FTY720 (fingolimod) is a sphingosine analog that, upon phosphorylation in vivo, acts as a functional antagonist of S1P receptors. nih.gov Research has also focused on creating inhibitors by modifying the core sphingoid structure. Synthetic strategies allow for the introduction of functionalities that can interact with the active sites of these enzymes. For instance, GT11, a ceramide derivative where the C4-C5 double bond is replaced by a cyclopropene (B1174273) moiety, acts as a competitive inhibitor of dihydroceramide (B1258172) desaturase 1 (DES1). nih.gov The synthesis of such targeted molecules relies on the ability to selectively functionalize the sphingoid backbone, a process greatly aided by protected intermediates.

The table below highlights examples of sphingolipid-metabolizing enzymes and related inhibitors.

| Enzyme Target | Class of Inhibitor | Example |

| Sphingosine Kinase 1 (SK1) | Sphingosine Analog | FTY720 (Fingolimod) |

| Dihydroceramide Desaturase 1 (DES1) | Ceramide Analog | GT11 |

| Ceramide Synthase | Sphingosine Analog | FTY720 (Fingolimod) |

Creation of Novel Sphingolipid Analogs for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. In sphingolipid research, SAR investigations help to elucidate the structural requirements for substrate recognition by enzymes, receptor binding, and the formation of lipid domains in membranes. This compound provides a versatile platform for the systematic synthesis of novel sphingolipid analogs for these studies.

By modifying the lipophilic tail, the polar headgroup, or the backbone of the sphingosine molecule, researchers can probe the specific interactions that govern sphingolipid function. nih.gov For example, SAR studies on inhibitors of sphingosine kinases have involved synthesizing numerous analogs where different parts of the molecule are altered to determine the effect on inhibitory potency and isoform selectivity. nih.gov These studies have provided valuable insights into the binding pockets of SK1 and SK2, aiding in the design of more potent and selective inhibitors. nih.gov

Another innovative approach involves the synthesis of photoswitchable ceramide analogs containing an azobenzene (B91143) moiety. elifesciences.org These molecules can be reversibly isomerized between trans and cis configurations using light of specific wavelengths. Incorporating these analogs into cellular systems allows for the optical control of sphingolipid metabolism and signaling, providing a powerful tool to study the dynamic functions of these lipids with high spatiotemporal precision. elifesciences.org The synthesis of these complex analogs is dependent on a modular approach, starting from versatile building blocks like protected sphingosine derivatives.

Mechanistic and Theoretical Studies Involving N Boc 1 Pivaloyl D Erythro Sphingosine

Conformational Analysis and Stereochemical Elucidation of Synthetic Intermediates

The stereochemistry of sphingosine (B13886) derivatives is critical to their biological function and the efficacy of synthetic analogs. The D-erythro configuration, specifically the (2S,3R) relationship between the amine and hydroxyl groups, is the naturally occurring isomer. The conformational preferences of the flexible sphingosine backbone are significantly influenced by the presence of bulky protecting groups such as the tert-butoxycarbonyl (Boc) group on the C2 amine and the pivaloyl (Piv) group on the C1 primary hydroxyl.

Conformational analysis, often aided by Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for elucidating the three-dimensional structure of these intermediates in solution. The coupling constants (J values) between adjacent protons are particularly informative. For D-erythro sphingosine derivatives, the coupling constant between the protons on C2 and C3 (JH2,H3) is typically larger than that observed in the corresponding D-threo isomers. researchgate.net This is a direct consequence of the dihedral angle between these protons, as described by the Karplus equation. The bulky N-Boc and 1-O-pivaloyl groups are expected to further constrain the rotation around the C1-C2 and C2-C3 bonds, potentially leading to a more defined set of low-energy conformers.

In a hypothetical scenario, the expected 1H NMR coupling constants for N-Boc-1-pivaloyl D-erythro-Sphingosine would reflect the anti-relationship between the C2-amino and C3-hydroxyl groups. The steric bulk of the Boc and pivaloyl groups would likely favor a conformation that minimizes steric strain, which can be computationally modeled to predict the most stable arrangement.

| Proton Coupling | Typical J Value (Hz) for erythro Isomer | Typical J Value (Hz) for threo Isomer | Predicted Effect of N-Boc and 1-O-Piv Groups |

| JH2,H3 | 6.8 - 8.0 | 2.0 - 4.0 | May be slightly altered due to steric hindrance, but the relative difference between erythro and threo is maintained. |

| JH3,H4 | 7.0 - 8.0 | 7.0 - 8.0 | Less affected by the C1 and C2 protecting groups. |

This table presents illustrative data based on known values for related sphingosine derivatives.

Reactivity Profiles of Protected Hydroxyl and Amine Functionalities in Selective Transformations

The choice of protecting groups is paramount in multistep organic synthesis as it dictates the reactivity of the functional groups they mask. In this compound, the amine and primary hydroxyl functionalities are rendered unreactive under a variety of conditions, allowing for selective transformations at the C3 secondary hydroxyl group.

The N-Boc group is a carbamate (B1207046) that significantly decreases the nucleophilicity of the amine. total-synthesis.com It is stable to a wide range of reagents, including bases, nucleophiles, and mild reducing agents. organic-chemistry.org Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. researchgate.net

The 1-O-pivaloyl group is a sterically hindered ester. This steric bulk makes it more resistant to basic hydrolysis compared to less hindered esters like acetates or benzoates. highfine.com This differential reactivity allows for the selective deprotection of other ester groups in the presence of a pivaloyl group. The pivaloyl group can be removed under more forcing basic conditions or by reductive cleavage. libretexts.org

The primary purpose of these protecting groups in this intermediate is to direct reactions, such as glycosylation or acylation, to the C3 hydroxyl group. The C3 hydroxyl is now the most nucleophilic site available for reaction.

| Functional Group | Protecting Group | General Reactivity | Typical Deprotection Conditions |

| C2-Amine | tert-butoxycarbonyl (Boc) | Low nucleophilicity; stable to base and mild reduction. | Strong acid (e.g., TFA, HCl). |

| C1-Hydroxyl | Pivaloyl (Piv) | Resistant to nucleophilic attack and basic hydrolysis due to steric hindrance. | Strong base (e.g., NaOH, heat) or reductive cleavage. |

| C3-Hydroxyl | Unprotected | Nucleophilic; available for acylation, glycosylation, etc. | N/A |

Computational Modeling of Synthetic Reaction Pathways and Molecular Interactions

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions. For a molecule like this compound, computational modeling can be employed to investigate several aspects of its reactivity and synthetic transformations. nih.govnih.gov

Modeling Reaction Pathways: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states of potential reactions involving the C3 hydroxyl group. For example, in a glycosylation reaction, computational models can help predict the facial selectivity of the incoming glycosyl donor, providing insight into why a particular stereoisomer is formed preferentially. These models would take into account the steric and electronic influences of the N-Boc and 1-O-pivaloyl groups.

Molecular Interactions: Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the molecule and its interactions with solvents and reagents. researchgate.net This can help in understanding how the molecule orients itself prior to reaction, which can be a key determinant of stereoselectivity. For instance, simulations could model the interaction of the protected sphingosine with a glycosyl donor and a Lewis acid catalyst to rationalize the observed stereochemical outcome.

A hypothetical computational study might compare the activation energies for the formation of α- and β-glycosides at the C3 position, which would provide a theoretical basis for the observed selectivity in a synthetic protocol.

Investigation of Protecting Group Effects on Reaction Selectivity and Efficiency

The steric and electronic properties of the N-Boc and 1-O-pivaloyl groups have a profound effect on the selectivity and efficiency of reactions at the C3 hydroxyl group. nih.gov

Steric Effects: The bulky tert-butyl groups of both the Boc and pivaloyl moieties create a sterically hindered environment around the C1 and C2 positions. This steric hindrance can influence the approach of reagents to the C3 hydroxyl, potentially leading to high stereoselectivity in reactions such as glycosylation. The protecting groups can effectively block one face of the molecule, directing the incoming electrophile to the less hindered face. beilstein-journals.org

Electronic Effects: The electron-withdrawing nature of the carbamate and ester groups can modulate the nucleophilicity of the nearby C3 hydroxyl group, although this effect is generally less pronounced than the steric effects. The primary electronic role of the N-Boc group is to render the amine non-nucleophilic.

The efficiency of reactions can also be affected. While the steric hindrance can enhance selectivity, it may also decrease the reaction rate, requiring more forcing conditions or more reactive reagents to achieve a good yield. The choice of protecting groups therefore represents a trade-off between selectivity and reactivity.

| Protecting Group | Primary Effect on Selectivity | Primary Effect on Efficiency |

| N-Boc | Steric hindrance influencing facial selectivity at C3. | May decrease reaction rates due to steric bulk. |

| 1-O-Pivaloyl | Steric hindrance contributing to the overall steric environment around the reactive center. | Can decrease reaction rates; its stability prevents side reactions at C1. |

Kinetic and Thermodynamic Aspects of Derivatization Reactions relevant to Academic Synthesis

The derivatization of the C3 hydroxyl group of this compound can be understood in terms of kinetic and thermodynamic control. wikipedia.orguc.edulibretexts.org

Kinetic Control: In many synthetic transformations, particularly those conducted at low temperatures with highly reactive reagents, the product distribution is governed by the relative rates of competing reaction pathways. jackwestin.com This is known as kinetic control. For the glycosylation of the C3 hydroxyl, for example, the formation of one stereoisomer may have a lower activation energy due to a more favorable transition state, leading to its formation as the major product under kinetically controlled conditions. The steric hindrance provided by the protecting groups is a key factor in differentiating the activation energies of competing pathways.

Thermodynamic Control: If a reaction is reversible under the reaction conditions, the product distribution will be determined by the relative thermodynamic stabilities of the products. wikipedia.org The most stable product will be the major component of the mixture at equilibrium. Derivatization reactions at the C3 hydroxyl are often not readily reversible, and therefore, are typically under kinetic control. However, in some cases, such as with certain acetal (B89532) formations or migrations, thermodynamic control can become relevant, especially at higher temperatures or with longer reaction times.

A hypothetical reaction profile for the acylation of the C3 hydroxyl would likely show that the reaction is effectively irreversible under standard conditions, meaning the observed product is the kinetic product. The rate of this reaction would be influenced by the concentration of the reactants, the temperature, and the specific acylating agent and catalyst used.

Advanced Analytical and Characterization Methodologies in Academic Research

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic techniques are paramount for the unequivocal structural elucidation of N-Boc-1-pivaloyl D-erythro-Sphingosine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed methods in this regard.

A summary of expected spectroscopic data for this compound is presented below:

| Technique | Parameter | Expected Observation |

| 1H NMR | Chemical Shifts (ppm) | Signals corresponding to the Boc protecting group, pivaloyl group, sphingosine (B13886) backbone protons, and vinyl protons. |

| Coupling Constants (Hz) | Specific coupling patterns confirming the erythro stereochemistry. | |

| 13C NMR | Chemical Shifts (ppm) | Resonances for all unique carbon atoms, including those of the carbonyls in the Boc and pivaloyl groups, and the olefinic carbons. nih.gov |

| HRMS | m/z ratio | A precise mass-to-charge ratio that corresponds to the molecular formula of the compound (C28H53NO5). |

Chromatographic Methods for Purity Assessment and Isolation (e.g., Chiral HPLC for Enantiomeric Excess)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

For assessing the chemical purity of the compound, a standard reversed-phase or normal-phase HPLC method can be developed. This allows for the separation of the desired product from any unreacted starting materials, byproducts, or other impurities. The purity is typically determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Given that this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). nih.gov Chiral HPLC is the gold standard for this type of analysis. nih.govsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. By comparing the retention times and peak areas of the enantiomers, the enantiomeric excess of the synthesized D-erythro isomer can be accurately quantified. The determination of enantiomeric purity is critical as different enantiomers can have vastly different biological activities. sigmaaldrich.com

| Chromatographic Method | Purpose | Key Parameters |

| Reversed-Phase HPLC | Chemical Purity Assessment | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength. |

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Chiral stationary phase, mobile phase composition, temperature. sigmaaldrich.com |

X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

While NMR spectroscopy can provide information about the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For a flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, it is often possible to crystallize a derivative of the compound. By determining the crystal structure of a suitable derivative, the absolute configuration of the stereocenters in the original molecule can be unambiguously confirmed. This is particularly important for complex natural product synthesis where multiple chiral centers are present.

In situ Reaction Monitoring Techniques in Organic Synthesis

The synthesis of this compound involves multiple steps, and the ability to monitor the progress of these reactions in real-time can be highly advantageous. In situ reaction monitoring techniques allow chemists to track the consumption of reactants and the formation of products without the need to take and analyze individual samples. This can lead to improved reaction optimization, increased yields, and a better understanding of reaction mechanisms.

Future Perspectives and Emerging Research Avenues for N Boc 1 Pivaloyl D Erythro Sphingosine Research

Development of More Sustainable and Greener Synthetic Protocols

The multi-step synthesis of complex molecules like N-Boc-1-pivaloyl D-erythro-sphingosine traditionally involves numerous protection and deprotection steps, often utilizing hazardous reagents and solvents, leading to significant waste generation. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic methodologies. Key areas of advancement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalytic Reactions: Employing catalytic methods, including biocatalysis and organocatalysis, to replace stoichiometric reagents, which are often less efficient and produce more waste.

Green Solvents: Shifting from conventional volatile organic compounds (VOCs) to greener alternatives such as water, supercritical fluids, or bio-based solvents.

Renewable Feedstocks: Exploring the use of renewable starting materials, such as phytosphingosine, which is naturally occurring, to reduce reliance on petroleum-based precursors. researchgate.net

These principles aim to reduce the environmental footprint of sphingolipid synthesis, making crucial research tools like this compound more accessible and their production more sustainable.

Application in Automated Synthesis and High-Throughput Screening of Sphingolipid Libraries

The structural diversity of sphingolipids translates into a wide range of biological functions and therapeutic potential. researchgate.net this compound is an ideal scaffold for the generation of sphingolipid libraries for drug discovery and chemical biology.

Automated Solid-Phase Synthesis: Drawing inspiration from automated solid-phase peptide synthesis (SPPS), future methodologies will likely adapt this technology for sphingolipid synthesis. beilstein-journals.orgnih.govnih.gov In this approach, a protected sphingosine (B13886) core, such as a derivative of this compound, could be anchored to a solid support. This would enable the automated, sequential addition of various fatty acids (to form ceramides) and polar head groups, facilitated by robotic systems. This process would dramatically accelerate the synthesis of large, diverse libraries of sphingolipids.

High-Throughput Screening (HTS): These synthesized sphingolipid libraries are invaluable for high-throughput screening (HTS) campaigns to identify modulators of sphingolipid-metabolizing enzymes or signaling pathways. nih.gov For instance, libraries of novel ceramide analogs can be screened for inhibitors of sphingosine kinases (SphKs), enzymes implicated in cancer and inflammation. nih.gov HTS assays, often performed in 384-well plate formats, can utilize fluorescence or mass spectrometry-based readouts to rapidly assess the activity of thousands of compounds. nih.govnih.gov The use of well-defined, synthetically accessible compounds derived from this compound is critical for these large-scale screening efforts.

| Technology | Application to Sphingolipid Research | Advantage for this compound |

| Automated Solid-Phase Synthesis | Rapid, parallel synthesis of diverse sphingolipid analogs. nih.gov | Serves as a key building block for anchoring to the solid support, enabling library creation. |

| High-Throughput Screening (HTS) | Discovery of novel inhibitors/modulators of sphingolipid pathways (e.g., SphK inhibitors). nih.govamanote.com | Enables the generation of diverse libraries needed for screening campaigns. |

| Mass Spectrometry in HTS | Label-free, direct detection of substrate-to-product conversion in enzymatic assays. nih.gov | Synthetic analogs can be designed with unique masses (e.g., C17 backbone) for unambiguous detection. fao.org |

Integration into Systems Biology and Lipidomics Research Methodologies for Deeper Insights

Systems biology aims to understand the complex interactions within biological systems, integrating multiple layers of information, including genomics, proteomics, and metabolomics. nih.gov Lipidomics, the large-scale study of lipids, is a crucial component of this approach, and sphingolipidomics focuses specifically on the intricate network of sphingolipid metabolism. researchgate.net

This compound can contribute significantly to advancing sphingolipidomics and its integration into systems biology. By serving as a precursor, it allows for the synthesis of high-purity, structurally defined sphingolipid standards. These standards are essential for:

Accurate Quantification: Stable-isotope labeled internal standards, synthesized from labeled precursors, are critical for accurate quantification of endogenous sphingolipids in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org

Metabolic Flux Analysis: Introducing labeled sphingoid base precursors into cells or organisms allows researchers to trace the flow of the label through the metabolic network, providing insights into the dynamics of sphingolipid synthesis and turnover under various conditions. nih.govfao.org

Data generated from these advanced lipidomics studies can be integrated into computational models of sphingolipid metabolism. nih.govnih.gov This systems-level approach can help to identify critical nodes in the network that are dysregulated in diseases like diabetes, Alzheimer's disease, and cancer, potentially revealing new therapeutic targets. researchgate.netnih.gov

Exploration of Bioorthogonal Derivatization Strategies for in situ Labeling in Chemical Biology

Studying sphingolipids in their native environment—within living cells and organisms—presents a significant challenge due to their complex and interconnected metabolism. nih.gov Bioorthogonal chemistry offers a powerful solution by enabling the visualization and tracking of molecules in real-time without perturbing the biological system. acs.orgnih.gov This two-step process involves introducing a small, inert chemical reporter (e.g., an azide (B81097) or alkyne) into a biomolecule, which can then be selectively ligated to a probe (e.g., a fluorophore) via a highly specific "click" reaction. nih.govnih.gov

Future research will focus on modifying this compound to incorporate these bioorthogonal handles. This would create versatile probes for:

Metabolic Labeling: Cells can be fed with sphingosine analogs containing an alkyne or azide group. These modified sphingosines are then metabolized and incorporated into more complex sphingolipids. Subsequent "clicking" with a fluorescent reporter allows for the visualization of where these lipids are synthesized and trafficked within the cell. rsc.org

Identifying Protein Interactions: By incorporating a photo-activatable crosslinking group alongside a clickable handle, researchers can capture transient protein-sphingolipid interactions. caymanchem.combiologists.com After UV irradiation crosslinks the probe to its binding partners, the "click" handle is used to attach an affinity tag (like biotin) for subsequent isolation and identification of the interacting proteins by mass spectrometry. biologists.com

| Bioorthogonal Strategy | Description | Application in Sphingolipid Research |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A robust and efficient "click" reaction between a terminal alkyne and an azide, catalyzed by copper. biologists.com | Labeling of fixed cells, identification of protein interactors after enrichment. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free "click" reaction using a strained cyclooctyne, making it suitable for live-cell imaging. biologists.com | Real-time visualization of sphingolipid metabolism and trafficking in living systems. |

| Photo-affinity Labeling | A probe with a photo-activatable group (e.g., diazirine) covalently binds to nearby molecules upon UV light exposure. caymanchem.com | Capturing and identifying direct protein-sphingolipid interactions in situ. |

Design of Next-Generation Chemical Probes for Interrogating Sphingolipid Dynamics in Advanced Model Systems

Building upon bioorthogonal strategies, the next generation of chemical probes derived from this compound will incorporate more sophisticated functionalities to provide deeper insights into sphingolipid biology. mskcc.orgolemiss.edu These advanced probes will be crucial for studying lipid dynamics in complex environments like organoids, tissue slices, and whole organisms.

Emerging designs include:

Photoswitchable Sphingolipids: Incorporating a photoswitchable moiety, such as an azobenzene (B91143) group, into the acyl chain of a sphingolipid allows its structure and properties to be controlled with light. biologists.comresearchgate.netelifesciences.org For example, switching the azobenzene from its trans to its cis isomer can alter how the lipid packs in a membrane or how it is recognized by enzymes, providing a way to optically control sphingolipid metabolism and signaling with high spatiotemporal precision. researchgate.netelifesciences.org

Caged Sphingolipids: The biological activity of a sphingolipid can be masked or "caged" by a photolabile protecting group. A flash of UV light can then uncage the molecule, releasing the active lipid at a specific time and location within a cell or tissue. biologists.com This allows for precise control over the elevation of specific bioactive sphingolipids.

Environment-Sensing Probes: Designing probes whose fluorescent properties (e.g., emission wavelength or lifetime) change in response to their local environment (e.g., membrane order or polarity) can provide information about the biophysical state of organelles where the sphingolipids reside.

These advanced chemical tools will enable researchers to move beyond static snapshots and begin to unravel the complex and dynamic behavior of sphingolipids in more physiologically relevant model systems, ultimately connecting molecular dynamics to cellular function and disease pathology. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling N-Boc-1-pivaloyl D-erythro-Sphingosine in cellular assays?

- Methodological Answer :

- Hazard Mitigation : Use nitrile gloves, eye protection, and lab coats to avoid skin/eye contact (H315, H319 warnings). Work in a fume hood or well-ventilated area to prevent inhalation of aerosols (H335) .

- Waste Disposal : Collect organic waste separately and consult institutional guidelines for hazardous chemical disposal. Avoid aqueous disposal due to potential environmental persistence .

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis .

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound derivatives?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with chloroform/methanol/ammonia (e.g., 90:10:1) to monitor synthesis intermediates. Compare Rf values against standards .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients for quantitation. Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 409.6 for C23H43N3O3) .

- NMR : ¹H/¹³C NMR in deuterated chloroform or DMSO-d6 verifies stereochemistry (e.g., erythro configuration) and Boc/pivaloyl group integrity .

Advanced Research Questions

Q. How can synergistic activation of TRPM3 channels by this compound and other agonists be experimentally validated?

- Methodological Answer :

- Calcium Imaging : Load INS-1E cells with Fura-2 AM. Measure intracellular Ca²⁺ flux ([Ca²⁺]i) using 340/380 nm excitation ratios. Compare responses to this compound alone vs. co-application with pregnenolone sulfate (PS) .

- Pharmacological Blockers : Use TRPM3 antagonists (e.g., mefenamic acid) to confirm channel specificity. Pre-treat cells to isolate TRPM3-mediated effects .

- Dose-Response Curves : Test subthreshold concentrations (e.g., 10 µM sphingosine + 10 µM PS) to identify synergistic EC50 shifts .

Q. What experimental strategies resolve discrepancies in reported biological activities of this compound across cell lines?

- Methodological Answer :

- Cell-Specific Factors : Screen lipid raft composition (e.g., cholesterol content via filipin staining) and sphingolipid-metabolizing enzymes (e.g., sphingosine kinase activity) to explain variability .

- Receptor Profiling : Perform RT-qPCR or Western blotting for TRPM3/S1P receptor isoforms (e.g., EDG-1, EDG-3) to correlate expression levels with functional responses .

- Buffer Optimization : Use Ca²⁺-free buffers to distinguish receptor-operated vs. store-operated Ca²⁺ entry mechanisms .

Q. How can the PICO framework structure studies on the biological effects of this compound?

- Methodological Answer :

- Population (P) : Define cell types (e.g., INS-1E β-cells, primary neurons) or animal models (e.g., knockout mice for sphingolipid pathways).

- Intervention (I) : Specify compound concentration ranges (e.g., 1–50 µM) and delivery methods (e.g., lipid carriers for in vivo studies).

- Comparison (C) : Include controls with unprotected sphingosine or inactive enantiomers (e.g., L-threo isomers) .

- Outcome (O) : Quantify endpoints like Ca²⁺ flux, apoptosis (via caspase-3 assays), or ceramide conversion rates .

- Time (T) : Define exposure durations (e.g., acute vs. 24-hour treatments) .

Data Contradiction and Reproducibility

Q. What factors contribute to variability in this compound’s cellular uptake efficiency, and how can they be controlled?

- Methodological Answer :

- Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in serum-free media with fatty acid-free BSA to prevent aggregation .

- Uptake Inhibitors : Co-treat with ABC transporter inhibitors (e.g., verapamil) to assess active transport mechanisms .

- Metabolic Stability : Use LC-MS to quantify intracellular levels over time and adjust dosing intervals accordingly .

Synthesis and Structural Analysis

Q. What strategies improve the yield of this compound during solid-phase synthesis?

- Methodological Answer :

- Protecting Group Compatibility : Use tert-butyloxycarbonyl (Boc) for amine protection due to stability under basic conditions. Pivaloyl groups resist hydrolysis during deprotection .

- Coupling Reagents : Employ HATU/DIPEA in DMF for efficient amide bond formation between sphingosine and pivaloyl chloride .

- Purification : Flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC removes diastereomers and unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.